molecular formula C36H16CoN8O8 B1229755 Cobalt tetracarboxyphthalocyanine CAS No. 69934-86-7

Cobalt tetracarboxyphthalocyanine

Cat. No.: B1229755
CAS No.: 69934-86-7
M. Wt: 747.5 g/mol
InChI Key: ADOOKKARKXDTNS-UHFFFAOYSA-L
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Description

Cobalt tetracarboxyphthalocyanine is a metallophthalocyanine compound that has gained significant attention due to its unique chemical properties and potential applications in various fields. This compound consists of a cobalt ion centrally coordinated to a phthalocyanine ring, which is further substituted with four carboxyl groups. The presence of these carboxyl groups enhances the solubility and reactivity of the compound, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt tetracarboxyphthalocyanine can be synthesized through several methods. One common approach involves the reaction of cobalt(II) chloride with phthalonitrile in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium methoxide. The reaction is typically carried out under reflux conditions, leading to the formation of cobalt phthalocyanine. Subsequent carboxylation of the phthalocyanine ring can be achieved using chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cobalt tetracarboxyphthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cobalt ion and the carboxyl groups on the phthalocyanine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt phthalocyanine oxides, while reduction can produce cobalt phthalocyanine hydrides. Substitution reactions can lead to the formation of various cobalt phthalocyanine derivatives with different functional groups .

Scientific Research Applications

Cobalt tetracarboxyphthalocyanine has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of cobalt tetracarboxyphthalocyanine is primarily attributed to its ability to undergo redox reactions and interact with various molecular targets. The cobalt ion in the center of the phthalocyanine ring can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to generate reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Cobalt tetracarboxyphthalocyanine can be compared with other similar compounds, such as cobalt phthalocyanine and cobalt tetraphenylporphyrin. While all these compounds share a central cobalt ion coordinated to a macrocyclic ligand, this compound is unique due to the presence of carboxyl groups, which enhance its solubility and reactivity.

Similar Compounds

Properties

IUPAC Name

cobalt(2+);33-(dioxidomethylidene)-2,11,20,29,37,39,40-heptaza-38-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,34-nonadecaene-6,15,24-tricarboxylate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18N8O8.Co/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOOKKARKXDTNS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=C([O-])[O-])C=C7C(=N6)N=C2[N-]3)C8=C5C=CC(=C8)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16CoN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69934-86-7
Record name Cobalt tetracarboxyphthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069934867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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